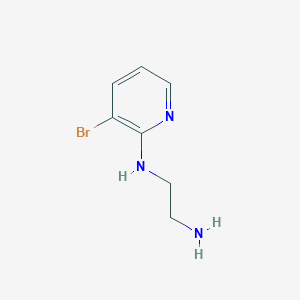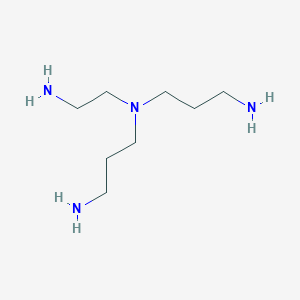
N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE, also known as N-(2-aminoethyl)-N-(3-aminopropyl)-1,3-propanediamine, is a polyamine compound with the molecular formula C8H22N4. It is a versatile chemical used in various scientific and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE typically involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of catalysts such as Raney nickel or palladium on carbon, and the process is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding amides or nitriles, while substitution reactions can yield various alkylated or acylated derivatives .
科学的研究の応用
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
作用機序
The mechanism of action of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with DNA, RNA, and proteins, influencing cellular processes such as gene expression, enzyme activity, and signal transduction. Its polyamine structure allows it to bind to negatively charged molecules, stabilizing their structures and modulating their functions .
類似化合物との比較
Similar Compounds
Bis(3-aminopropyl)amine: Similar structure but lacks the ethylene bridge, making it less flexible.
1,2-Bis(3-aminopropylamino)ethane: Contains an additional ethylene bridge, providing more rigidity.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups, offering different coordination properties.
Uniqueness
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is unique due to its balanced flexibility and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other molecules enhances its utility in various fields .
特性
CAS番号 |
41240-13-5 |
|---|---|
分子式 |
C8H22N4 |
分子量 |
174.29 g/mol |
IUPAC名 |
N'-(2-aminoethyl)-N'-(3-aminopropyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H22N4/c9-3-1-6-12(8-5-11)7-2-4-10/h1-11H2 |
InChIキー |
XBVKJTPKQHUYHI-UHFFFAOYSA-N |
正規SMILES |
C(CN)CN(CCCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


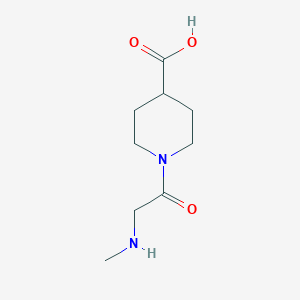
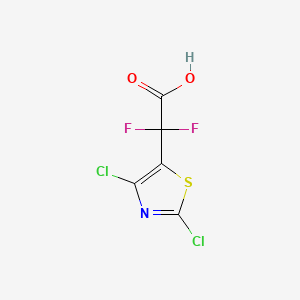
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)
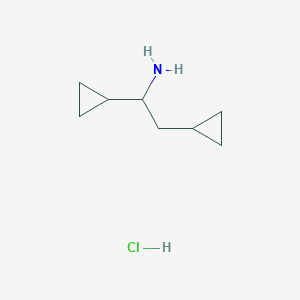
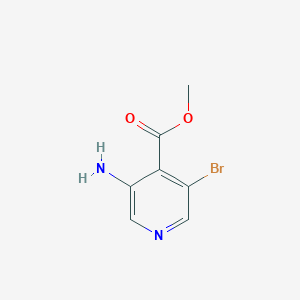
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
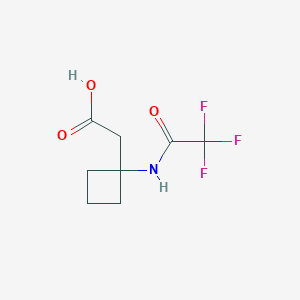
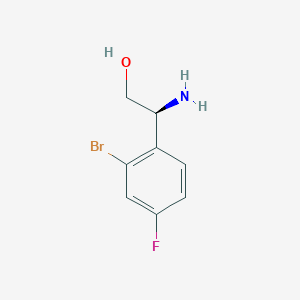
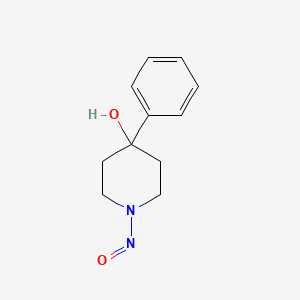
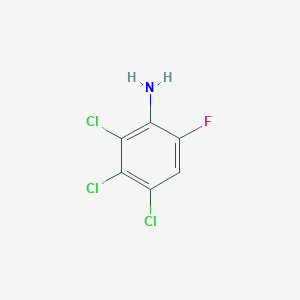
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)


